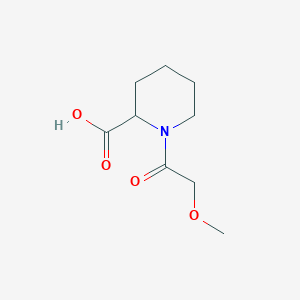

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyacetyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-6-8(11)10-5-3-2-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGVWNITZFTNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 2-Piperidinecarboxylic Acid Derivatives

A common approach is to start from 2-piperidinecarboxylic acid or its derivatives, which can be prepared via catalytic hydrogenation of 2-pyridinecarboxylic acid under mild conditions using palladium on carbon catalysts. This method offers high yield and purity, with operational advantages such as low hydrogen pressure and temperature, and straightforward catalyst removal.

Typical Hydrogenation Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on carbon (5% Pd) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Workup | Filtration, vacuum distillation, crystallization with methanol |

This method yields 2-piperidinecarboxylic acid with molar yields around 85% and purity between 98–102%.

Introduction of the Methoxyacetyl Group

The methoxyacetyl substituent at the nitrogen can be introduced via acylation reactions using methoxyacetyl chloride or related activated esters. Alternatively, nucleophilic substitution on 1-substituted piperidines with methoxyacetyl derivatives is feasible.

A related synthetic route involves the preparation of N-methoxy-N-methylcarbamoyl derivatives of piperidine carboxylic acids, which can be adapted for methoxyacetylation. For example, the synthesis of 1-BOC-(2S)-[N-methoxy-N-methylcarbamoyl]piperidine involves activation of the carboxylic acid with carbonyldiimidazole followed by reaction with N,O-dimethylhydroxylamine hydrochloride. This method demonstrates the feasibility of introducing methoxy-containing acyl groups on piperidine nitrogen.

Nucleophilic Substitution on 2-Methoxypiperidines

Research on nucleophilic substitution reactions of 2-methoxypiperidines provides insight into stereoselective functionalization of the piperidine ring. Metal triflate catalysts (e.g., Sc(OTf)3) facilitate diastereoselective substitution, which can be exploited to install or modify substituents such as methoxyacetyl groups.

Detailed Synthetic Route Example

A plausible synthetic sequence for 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid is as follows:

Hydrogenation of 2-pyridinecarboxylic acid to yield 2-piperidinecarboxylic acid under Pd/C catalysis (90–100 °C, 4–5 MPa H2, 3–4 h).

Protection of the carboxylic acid group if necessary (e.g., as a methyl ester) to prevent side reactions during acylation.

Acylation of the piperidine nitrogen with methoxyacetyl chloride or an activated methoxyacetyl derivative in an appropriate solvent (e.g., dichloromethane) under basic conditions to form the N-(2-methoxyacetyl) derivative.

Deprotection of the carboxylic acid if protected, to yield the target 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid.

Comparative Data Table of Preparation Parameters

Research Findings and Considerations

The hydrogenation method for preparing 2-piperidinecarboxylic acid is well-documented, offering a clean, efficient route with minimal side reactions and easy catalyst recovery.

The acylation step to introduce the methoxyacetyl group requires careful control of reaction conditions to avoid over-acylation or side reactions, especially in the presence of free carboxylic acid groups.

Metal triflate-catalyzed nucleophilic substitution reactions provide a powerful tool for stereoselective functionalization of piperidine derivatives, which could be adapted for the synthesis of methoxyacetyl-substituted piperidines.

The overall synthetic route benefits from the availability of inexpensive starting materials and relatively straightforward reaction conditions, making it suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methoxyacetyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid has several applications in scientific research, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets in biological systems. The methoxyacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The piperidine ring may also interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid can be compared with other piperidine derivatives, such as:

1-(2-Acetyl)-2-piperidinecarboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

1-(2-Methoxyacetyl)-3-piperidinecarboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.

1-(2-Methoxyacetyl)-2-pyrrolidinecarboxylic acid: Contains a five-membered ring instead of a six-membered ring, which can influence its chemical properties and biological interactions.

The unique combination of the methoxyacetyl group and the piperidine ring in 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid (CAS No. 1101744-04-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyacetyl group and a carboxylic acid. Its structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Target Interactions:

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid is known to interact with various enzymes and proteins, particularly those involved in the phosphatidylinositol signaling pathway, which is crucial for cellular signaling and gene expression modulation.

Biochemical Pathways:

The compound plays a role in several biochemical pathways, including:

- Shikimate Pathway: Involved in the biosynthesis of aromatic amino acids in microorganisms and plants.

- Calcium Signaling: Modulates calcium-dependent signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid, exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL .

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in specific cancer cell lines. For example, related piperidine derivatives have been shown to inhibit cell proliferation effectively, with IC50 values indicating significant potency against cancer cells .

Case Studies

-

Cytotoxicity in Cancer Models:

- A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.77 µM against multiple cancer types, indicating a promising therapeutic potential .

- Another investigation highlighted that exposure to methoxyacetic acid resulted in alterations in gene expression associated with reproductive and inflammatory diseases in mouse Leydig cells.

- Antimicrobial Activity Against Tuberculosis:

Pharmacokinetics

The pharmacokinetic profile of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid suggests a relatively long elimination half-life, similar to other methoxy-substituted compounds. This property may enhance its therapeutic efficacy by maintaining effective concentrations over extended periods.

Comparative Analysis

The biological activity of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid can be compared with other piperidine derivatives:

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 1-(2-Acetyl)-2-piperidinecarboxylic acid | Lacks methoxy group | Reduced reactivity | Higher than target |

| 1-(2-Methoxyacetyl)-3-piperidinecarboxylic acid | Different position for carboxylic group | Varied activity | IC50 > 10 µM |

| 1-(2-Methoxyacetyl)-2-pyrrolidinecarboxylic acid | Five-membered ring | Altered interactions | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidinecarboxylic acid derivatives often involves multi-step reactions, including protection/deprotection strategies and regioselective acylation. For example, decarboxylation of 2-piperidinecarboxylic acid intermediates (e.g., via hydrolysis and transesterification) has been reported with yields up to 80% under controlled conditions . Optimization may involve adjusting catalysts (e.g., palladium acetate for coupling reactions ), temperature (40–100°C for inert atmosphere reactions ), and solvent systems (e.g., DMSO for solubility ). Protecting groups like tert-butoxycarbonyl (Boc) are critical to prevent unwanted side reactions during acylation steps .

Q. How can NMR spectroscopy and HPLC be utilized to confirm the structural integrity of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid derivatives?

- Methodological Answer : NMR spectroscopy is essential for confirming regiochemistry and stereochemistry. For instance, AB quartets in -NMR spectra (e.g., δ 8–10 ppm with coupling constants of 8–10 Hz) can indicate substitution patterns on the piperidine ring . HPLC (≥98% purity criteria ) ensures compound homogeneity, particularly when resolving diastereomers or detecting byproducts. Mass spectrometry (e.g., molecular ion peaks matching calculated weights, such as m/z 129.16 for 2-piperidinecarboxylic acid ) further validates structural identity.

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity during the acylation of 2-piperidinecarboxylic acid derivatives?

- Methodological Answer : Regioselective challenges often arise due to competing nucleophilic sites on the piperidine ring. Strategies include:

- Steric Hindrance Control : Bulky protecting groups (e.g., Boc) direct acylation to less hindered positions .

- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance selectivity in cross-coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., tert-butanol) improve reaction specificity by stabilizing transition states .

Contradictions in observed vs. expected regiochemistry should be resolved via comparative NMR analysis and computational modeling of reaction pathways.

Q. How does stereochemistry influence the biological activity of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid derivatives, and what methods are used to study these effects?

- Methodological Answer : Stereochemistry critically impacts biological interactions. For example, (R)- vs. (S)-enantiomers of piperidinecarboxylic acid derivatives show varying affinities for enzymatic targets (e.g., lysine metabolism in microbes ). Methods to study this include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.